(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . Benzimidazoles are an important heterocyclic structural motif in functional molecules .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be quite complex, with various substituents adding to the complexity . Unfortunately, the specific molecular structure analysis for “(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide” is not available in the resources I have.科学的研究の応用
1. PTP 1B Inhibitory Activity
The compound's structural framework, particularly the 2,4-thiazolidinedione (TZD) scaffold, has been explored in the context of Protein Tyrosine Phosphatase 1B (PTP 1B) inhibition. PTP 1B is a negative regulator of the insulin signaling cascade, and its inhibition can potentially manage insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The compound's Z-configuration around the double bond of arylidene is essential for designing bi-dentate ligands with optimum activity. A review focusing on TZDs as PTP 1B inhibitors highlights the significant amendments in the structural framework of TZD scaffold to optimize potential PTP 1B inhibitors (Verma, Yadav, & Thareja, 2019).
2. Benzothiazole Derivatives in Pharmacological Activities
Benzothiazole and its derivatives are noted for their broad spectrum of biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The benzothiazole nucleus is considered a principal moiety in many bioactive compounds and pharmaceuticals, emphasizing the significance of this scaffold in drug discovery and design. The review underlines the importance of benzothiazole in developing new therapeutic agents with increased efficacy and lower toxicity (Sumit, Kumar, & Mishra, 2020).
3. Benzothiazole-Based Chemotherapeutic Agents
Benzothiazole serves as a versatile heterocyclic scaffold with extensive pharmaceutical applications. It's featured in several patents for the development of chemotherapeutic agents, particularly in anticancer, antimicrobial, and anti-inflammatory treatments. The structural simplicity and ease of synthesis of the benzothiazole nucleus provide a broad scope for the development of chemical libraries, potentially serving in the discovery of new chemical entities progressing towards the market (Kamal, Hussaini, & Malik, 2015).
作用機序
Target of Action
The primary target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues . It has been validated as an effective therapeutic target for cancer .
Mode of Action
The compound interacts with PRMT5, inhibiting its activity .
Biochemical Pathways
By inhibiting PRMT5, the compound affects the methylation status of various proteins, disrupting their normal function . This can lead to changes in several biochemical pathways, particularly those involved in cell growth and proliferation . The downstream effects of these changes can include cell cycle arrest and apoptosis .
Result of Action
The inhibition of PRMT5 by this compound can lead to significant anti-proliferative effects . In particular, it has been shown to have potent activity against the MV4-11 cancer cell line . The compound induces apoptosis, or programmed cell death, in these cells .
特性
IUPAC Name |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2S2/c19-11-7-5-10(6-8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-3-1-2-4-13(12)21-15/h1-9,25H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPRJYXDRVRYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)O)N=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。